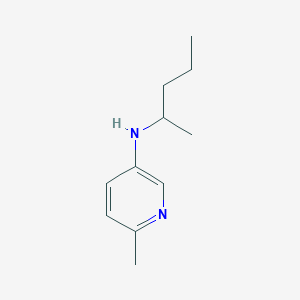

6-methyl-N-(pentan-2-yl)pyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H18N2 |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

6-methyl-N-pentan-2-ylpyridin-3-amine |

InChI |

InChI=1S/C11H18N2/c1-4-5-10(3)13-11-7-6-9(2)12-8-11/h6-8,10,13H,4-5H2,1-3H3 |

InChI Key |

GUUCNXXLFLPGAP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)NC1=CN=C(C=C1)C |

Origin of Product |

United States |

Chemical Reactivity and Transformational Studies of 6 Methyl N Pentan 2 Yl Pyridin 3 Amine

Reactivity of the Secondary Amine Moiety

The lone pair of electrons on the nitrogen atom of the secondary amine group makes it a key site for nucleophilic attack and other transformations.

The secondary amine in 6-methyl-N-(pentan-2-yl)pyridin-3-amine is nucleophilic and readily undergoes reactions with electrophiles such as alkyl and acyl halides.

Alkylation: Further alkylation can occur when the compound is treated with an alkyl halide, such as methyl iodide, to yield a tertiary amine. This reaction proceeds via a standard SN2 mechanism where the amine nitrogen acts as the nucleophile.

Acylation: The amine can be acylated to form an amide. This is typically achieved by reaction with an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base to neutralize the HCl byproduct. N-acylation of aminopyridinium salts is a known transformation, highlighting the nucleophilicity of the exocyclic amine. nih.gov

| Reaction Type | Reagent Example | Product Type |

| Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide |

Secondary amines react with aldehydes and ketones to form enamines. In the case of this compound, reaction with a carbonyl compound, such as cyclohexanone, under acidic catalysis would first generate an unstable iminium ion intermediate. Subsequent deprotonation of an alpha-carbon leads to the formation of a stable enamine. This type of condensation is analogous to the formation of Schiff bases from primary amines. For instance, related structures like 6-methoxypyridin-3-amine are known to condense with aldehydes to form Schiff base ligands. semanticscholar.orgmdpi.com

The general mechanism involves:

Nucleophilic attack of the secondary amine on the carbonyl carbon.

Proton transfer to form a carbinolamine intermediate.

Protonation of the hydroxyl group followed by elimination of water to form an iminium ion.

Deprotonation of a carbon adjacent to the iminium carbon to yield the final enamine product.

The oxidation of the secondary amine moiety can lead to several products, depending on the oxidizing agent and reaction conditions. While the pyridine (B92270) nitrogen can also be oxidized to an N-oxide, selective oxidation of the exocyclic amine is challenging. nih.gov Potential oxidation pathways for the secondary amine include conversion to hydroxylamines or nitrones. However, achieving this selectively requires careful choice of reagents to prevent competing reactions at the more nucleophilic pyridine ring nitrogen. nih.gov

Reactivity of the Pyridine Heterocycle

The pyridine ring is an electron-deficient aromatic system. However, its reactivity is significantly modulated by the presence of the electron-donating amino and methyl substituents.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609), due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq However, the substituents on this compound dictate the position of substitution.

The N-(pentan-2-yl)amino group at position 3 is a powerful activating group and an ortho-, para-director, favoring substitution at positions 2 and 4.

The methyl group at position 6 is a moderately activating group and an ortho-, para-director, favoring substitution at positions 3 and 5.

The combined influence of these groups, alongside the deactivating effect of the ring nitrogen (which primarily affects positions 2, 4, and 6), suggests that electrophilic substitution will be directed to the most activated positions. The strong activating effect of the amino group makes positions 2 and 4 the most likely sites for reactions like nitration or halogenation. Studies on related 3-amino-4-methylpyridines show that electrophilic cyclization reactions can occur, indicating the high nucleophilicity of the ring. chemrxiv.orgdigitellinc.com

| Position | Influence of -NHR (at C3) | Influence of -CH₃ (at C6) | Influence of Ring N | Net Effect |

| C2 | Strongly Activating (ortho) | Deactivating | Strongly Deactivating | Favored |

| C4 | Strongly Activating (para) | Deactivating | Strongly Deactivating | Favored |

| C5 | Neutral | Activating (ortho) | Deactivating | Less Favored |

Nucleophilic Aromatic Substitution (SNAr): Unsubstituted pyridine undergoes nucleophilic substitution, primarily at the 2- and 4-positions. uoanbar.edu.iq However, the presence of electron-donating groups like amino and methyl groups on the ring increases electron density and generally deactivates it towards nucleophilic attack. Therefore, this compound would be expected to be unreactive towards SNAr unless a good leaving group (e.g., a halide) is present at an activated position.

The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This transformation is a common method for synthesizing substituted piperidines, which are valuable structures in pharmaceuticals. rsc.orgrsc.org The reduction of aminopyridines typically requires catalysts such as palladium (Pd), platinum (Pt), or rhodium (Rh) under hydrogen pressure. google.com

Common conditions for the hydrogenation of aminopyridine derivatives include:

Catalysts: Pd/C, PtO₂, Rh/C.

Solvents: Acetic acid, ethanol, or other protic solvents.

Conditions: Elevated hydrogen pressure and temperature.

Research has shown that the hydrogenation of 3-aminopyridine (B143674) can be challenging. However, conversion of the amino group to an amide (N-acetylation) can facilitate the reduction of the pyridine ring. google.com This strategy could be applied to this compound, where acylation of the secondary amine prior to reduction might lead to higher yields and milder reaction conditions for the formation of the corresponding 6-methyl-N-(pentan-2-yl)piperidin-3-amine.

| Substrate Type | Catalyst | Conditions | Product | Reference |

| 3-Aminopyridine | Rhodium | Catalytic oxidation, resolution | (R)-3-Aminopiperidine | google.com |

| N-acetyl-3-aminopyridine | Palladium on carbon | H₂ pressure | N-acetyl-3-aminopiperidine | google.com |

| N-protected amino alcohols | Galactose oxidase / Imine reductase | Enzyme cascade | Protected 3-aminopiperidines | rsc.orgrsc.org |

Derivatization for Advanced Functional Materials and Molecular Probes

The structural framework of this compound, featuring a modifiable pyridine ring and a secondary amine, presents a versatile platform for the synthesis of novel derivatives with tailored properties for applications in advanced functional materials and as molecular probes. The strategic introduction of various functional groups can significantly influence the electronic, photophysical, and binding characteristics of the parent molecule, paving the way for its use in diverse scientific and technological fields.

The pyridine nitrogen and the exocyclic amine offer reactive sites for derivatization. Furthermore, the pyridine ring itself can be functionalized to modulate the electronic properties of the molecule. The inherent fluorescence of some aminopyridine scaffolds serves as a foundational property that can be enhanced and fine-tuned through chemical modification. nih.govnih.gov

The development of organic materials for electronics and photonics is a rapidly growing field. Aminopyridine derivatives have been explored for their potential in these areas due to their charge-transport and light-emitting properties. By introducing electron-withdrawing or electron-donating groups onto the pyridine ring of this compound, it is possible to engineer molecules with specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical aspect in the design of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

For instance, the introduction of a cyano group at the 2- or 4-position of the pyridine ring can lower the LUMO energy level, facilitating electron injection and transport. Conversely, the incorporation of electron-donating moieties, such as methoxy (B1213986) or dialkylamino groups, can raise the HOMO energy level, which is beneficial for hole injection and transport. The photophysical properties of such derivatives are also expected to be significantly altered, potentially leading to materials with high fluorescence quantum yields, a desirable feature for emissive layers in OLEDs. sciforum.net

Below is a table of hypothetical derivatives of this compound and their potential applications in advanced functional materials, based on the known effects of substituents on the properties of aminopyridine systems.

| Derivative Name | Potential Application | Rationale for Functionalization |

| 2-cyano-6-methyl-N-(pentan-2-yl)pyridin-3-amine | Electron-transporting material in OLEDs | The cyano group is a strong electron-withdrawing group that can lower the LUMO energy level. |

| 6-methyl-2-phenyl-N-(pentan-2-yl)pyridin-3-amine | Blue-light emitting material in OLEDs | Phenyl substitution can extend the π-conjugation, leading to a blue shift in emission and potentially high quantum yield. |

| N-(4-methoxyphenyl)-6-methylpyridin-3-amine derivative | Hole-transporting material in OPVs | The methoxyphenyl group is an electron-donating group that can raise the HOMO energy level. |

This table is illustrative and based on established principles of materials science and organic electronics.

The development of fluorescent molecular probes for the detection of biologically and environmentally important species is a significant area of research. The aminopyridine core can be functionalized to create selective and sensitive probes. For example, the secondary amine of this compound can be derivatized with a receptor unit capable of binding to a specific analyte, such as a metal ion or a biomolecule. mdpi.comresearchgate.net

Upon binding of the analyte, a change in the photophysical properties of the molecule, such as an increase or decrease in fluorescence intensity or a shift in the emission wavelength, can be observed. This "turn-on" or "turn-off" fluorescence response allows for the quantitative detection of the target species. The design of such probes often involves the integration of a fluorophore (the aminopyridine unit), a receptor, and a linker.

For instance, the incorporation of a Schiff base moiety, formed by the condensation of the amino group with an appropriate aldehyde, can lead to the development of chemosensors for metal ions. The nitrogen and oxygen atoms of the Schiff base can act as a binding site for metal ions, and this interaction can perturb the electronic structure of the fluorophore, leading to a detectable change in its fluorescence. mdpi.comsemanticscholar.org

The following table presents potential molecular probe derivatives of this compound and their intended applications.

| Derivative Structure | Target Analyte | Principle of Detection |

| Schiff base derivative with salicylaldehyde | Metal ions (e.g., Zn²⁺, Cu²⁺) | Chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET) quenching. |

| N-acylated derivative with a biotin (B1667282) moiety | Avidin/Streptavidin | Specific binding of biotin to avidin/streptavidin can induce a change in the fluorophore's environment, leading to a change in fluorescence. |

| Derivative with a boronic acid group | Sugars | The binding of a sugar to the boronic acid can alter the electronic properties of the aminopyridine, resulting in a fluorescence response. |

This table is illustrative and based on established principles of fluorescent probe design.

Detailed research into the synthesis and characterization of these and other derivatives of this compound will be crucial in unlocking their full potential in the realms of advanced functional materials and molecular probes. The versatility of the aminopyridine scaffold suggests a wide range of possibilities for the creation of novel molecules with tailored functionalities. nih.govnih.gov

An article on the comprehensive spectroscopic and structural characterization of this compound cannot be generated at this time.

Despite a thorough search for scientific literature and spectral data, detailed experimental information regarding the Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the specific compound, this compound (CAS No. 1510934-46-9), is not available in the public domain. bldpharm.com

The generation of a scientifically accurate and informative article as per the user's request requires access to primary research findings, including data from ¹H, ¹³C, and advanced 2D NMR techniques, high-resolution mass spectrometry for exact mass determination and fragmentation analysis, and IR spectroscopy for vibrational fingerprinting. Without this foundational data, it is not possible to provide a comprehensive and factual characterization of the molecule.

Information on related but distinct compounds, such as isomers or potential precursors like 6-methylpyridin-3-amine, is available but does not suffice to describe the unique spectroscopic properties of this compound. chemsrc.comnih.govnist.govnih.gov Adhering to the principles of scientific accuracy and avoiding speculation, the article cannot be constructed.

Comprehensive Spectroscopic and Structural Characterization of 6 Methyl N Pentan 2 Yl Pyridin 3 Amine

X-ray Crystallography for Solid-State Molecular Architecture

A comprehensive search of scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for the compound 6-methyl-N-(pentan-2-yl)pyridin-3-amine. Consequently, detailed information regarding its solid-state molecular architecture, including crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles determined by X-ray diffraction, is not publicly available at this time.

To provide context on the type of information that would be presented had the data been available, the following tables are included as templates. These tables illustrate the standard format for reporting crystallographic data.

Table 1: Crystal Data and Structure Refinement for this compound (Data not available)

| Parameter | Value |

|---|---|

| Empirical formula | C₁₂H₂₀N₂ |

| Formula weight | 192.30 |

| Temperature | Data not available |

| Wavelength | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | a = ? Å, α = ? °b = ? Å, β = ? °c = ? Å, γ = ? ° |

| Volume | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

| Absorption coefficient | Data not available |

| F(000) | Data not available |

| Crystal size | Data not available |

| Theta range for data collection | Data not available |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available |

| Completeness to theta | Data not available |

| Absorption correction | Data not available |

| Refinement method | Data not available |

| Data / restraints / parameters | Data not available |

| Goodness-of-fit on F² | Data not available |

| Final R indices [I>2sigma(I)] | Data not available |

| R indices (all data) | Data not available |

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound (Data not available)

| Bond | Length (Å) | Angle | Degree (°) |

|---|---|---|---|

| N(3)-C(pentyl) | Data not available | C(2)-N(3)-C(pentyl) | Data not available |

| N(3)-C(3) | Data not available | C(4)-C(3)-N(3) | Data not available |

| C(6)-C(methyl) | Data not available | C(5)-C(6)-C(methyl) | Data not available |

| N(1)-C(2) | Data not available | C(3)-C(2)-N(1) | Data not available |

| C(2)-C(3) | Data not available | C(2)-C(3)-C(4) | Data not available |

| C(3)-C(4) | Data not available | C(3)-C(4)-C(5) | Data not available |

| C(4)-C(5) | Data not available | C(4)-C(5)-C(6) | Data not available |

| C(5)-C(6) | Data not available | C(5)-C(6)-N(1) | Data not available |

Without experimental data from single-crystal X-ray diffraction, a definitive description of the molecule's conformation, packing arrangement in the crystal lattice, and any intermolecular interactions such as hydrogen bonding or π-stacking in the solid state remains undetermined.

Computational Chemistry and Theoretical Investigations of 6 Methyl N Pentan 2 Yl Pyridin 3 Amine

Electronic Structure and Quantum Chemical Analysis

Quantum chemical analyses for novel compounds typically begin with computational methods to predict their molecular and electronic properties.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

For a molecule like 6-methyl-N-(pentan-2-yl)pyridin-3-amine, DFT calculations, often using a basis set such as 6-311G(d,p) with methods like B3LYP or B3PW91, would be employed to determine its optimized geometric structure. nih.gov This involves calculating key bond lengths, bond angles, and dihedral angles to predict the most stable three-dimensional conformation of the molecule. Such studies on similar pyridine (B92270) structures have been performed to understand their fundamental geometry. nih.gov

Electronic properties derived from these calculations would include the total energy, dipole moment, and the distribution of atomic charges (e.g., Mulliken charges), which offer insights into the molecule's polarity and intramolecular charge distribution. nih.gov

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

A Molecular Electrostatic Potential (MEP) map would be generated to visualize the electrostatic potential on the electron density surface. This map uses a color scale to identify regions of positive and negative potential, which are crucial for predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov For pyridine derivatives, the nitrogen atom in the ring is typically a region of negative potential, indicating a site for electrophilic interaction. researchgate.net

Frontier Molecular Orbital (FMO) analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, stability, and electronic transport properties. researchgate.netresearchgate.net A smaller energy gap generally suggests higher reactivity.

Conformational Analysis and Potential Energy Surface Mapping

Due to the flexible pentan-2-yl group attached to the amine, this compound would possess multiple possible conformations (rotamers). Conformational analysis would be necessary to identify the lowest energy (most stable) conformers. This is achieved by systematically rotating the single bonds and calculating the potential energy at each step to map the potential energy surface. This process helps in understanding the molecule's flexibility and the relative populations of its different shapes at thermal equilibrium.

Prediction and Correlation of Spectroscopic Data with Experimental Results

Computational methods are frequently used to predict spectroscopic properties. For this compound, theoretical vibrational frequencies (FT-IR and Raman), NMR chemical shifts (¹H and ¹³C), and electronic absorption spectra (UV-Vis) could be calculated. These theoretical spectra are then compared with experimentally obtained data to validate the accuracy of the computational model and to aid in the assignment of experimental signals. Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and predicting UV-Vis spectra. researchgate.net

In Silico Modeling of Molecular Interactions

To explore the potential biological activity or material science applications of this compound, in silico modeling of its interactions with other molecules, such as proteins or surfaces, would be conducted. Molecular docking is a common technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, like an enzyme or receptor. semanticscholar.orgresearchgate.net These studies can provide insights into intermolecular forces, such as hydrogen bonding and π-π stacking, that govern the interaction.

Investigations of Reactivity Descriptors and Reaction Mechanisms

From the energies of the HOMO and LUMO, various global reactivity descriptors based on conceptual DFT can be calculated. These include:

Ionization Potential (I)

Electron Affinity (A)

Electronegativity (χ)

Chemical Hardness (η)

Chemical Softness (S)

Electrophilicity Index (ω)

These descriptors provide quantitative measures of the molecule's reactivity and are used to predict its behavior in chemical reactions. semanticscholar.org While no specific studies on reaction mechanisms involving this compound are available, these descriptors would be foundational in theoretically predicting its reactivity towards various reagents.

Molecular Interactions and Biological Relevance of 6 Methyl N Pentan 2 Yl Pyridin 3 Amine Excluding Therapeutic and Clinical Aspects

Insights into Ligand-Target Interactions at the Molecular Level

The molecular structure of 6-methyl-N-(pentan-2-yl)pyridin-3-amine, featuring a pyridine (B92270) ring, a secondary amine, and a pentyl group, suggests its potential to engage in various non-covalent interactions with biological macromolecules. These interactions are fundamental to its biological activity.

While direct experimental studies on the interaction of this compound with GABA-A or serotonin receptors are not extensively documented in publicly available literature, the aminopyridine core is a known feature in ligands that target these systems. For instance, various aminopyridine derivatives have been investigated for their modulatory effects on GABA-A receptors. These interactions are often mediated by the ability of the pyridine nitrogen and the amino group to act as hydrogen bond acceptors and donors, respectively, within the receptor's binding pocket.

The structural motifs of this compound allow for its potential role as a modulator of various enzymes and receptors. The pyridine ring can participate in cation-π interactions, while the secondary amine is a key site for hydrogen bonding. The lipophilic pentyl group can engage in hydrophobic interactions, anchoring the molecule in hydrophobic pockets of a target protein.

Aminopyridine derivatives have been widely explored as inhibitors or modulators of various enzymes, including kinases. The nitrogen atom in the pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, a common interaction mode for kinase inhibitors. The substituents on the pyridine ring, in this case, the methyl and the N-(pentan-2-yl) groups, would then occupy adjacent hydrophobic pockets, contributing to the binding affinity and selectivity.

The potential for this compound to act as a modulator is summarized in the table below, based on the functionalities present in the molecule and known interactions of the aminopyridine scaffold.

| Molecular Feature | Potential Interaction Type | Potential Biological Target |

| Pyridine Nitrogen | Hydrogen Bond Acceptor, Cation-π Interaction | Kinases, Receptors |

| Secondary Amine | Hydrogen Bond Donor/Acceptor | Enzymes, Receptors |

| Methyl Group | Hydrophobic Interaction | Hydrophobic Pockets |

| Pentan-2-yl Group | Hydrophobic Interaction | Hydrophobic Pockets |

| Aromatic Pyridine Ring | π-π Stacking | Aromatic residues in binding sites |

Computational Molecular Docking and Dynamics Simulations for Binding Mode Elucidation

In the absence of experimental structural data, computational methods such as molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the potential binding modes of this compound with various biological targets.

Molecular docking simulations of aminopyridine derivatives frequently highlight the importance of hydrogen bonds in ligand-target recognition. mdpi.com For this compound, the secondary amine (N-H) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.

In a hypothetical docking scenario with a kinase, for example, the pyridine nitrogen might form a hydrogen bond with a backbone amide proton in the hinge region of the ATP-binding site. The secondary amine could also participate in hydrogen bonding with nearby amino acid residues, further stabilizing the complex. The crystal structure of the related compound, 6-methylpyridin-3-amine, reveals the presence of intermolecular N—H⋯N hydrogen bonds, underscoring the capability of this scaffold to engage in such interactions. nih.gov

The non-polar components of this compound, namely the methyl group and the pentan-2-yl substituent, are expected to play a significant role in binding through hydrophobic and van der Waals interactions. Molecular modeling studies of other aminopyridine derivatives have shown that such hydrophobic groups often occupy specific hydrophobic pockets within the binding site of a target protein. rsc.org

The pentan-2-yl group, with its flexible alkyl chain, can adopt various conformations to fit snugly into a hydrophobic cavity, maximizing van der Waals contacts and contributing favorably to the binding free energy. The methyl group at the 6-position of the pyridine ring can also contribute to these hydrophobic interactions.

Structure-Activity Relationship (SAR) Studies based on Molecular Features

The table below outlines the key molecular features of this compound and their potential influence on biological activity based on general SAR principles for aminopyridines.

| Molecular Feature | Position | Potential Influence on Activity |

| Amino Group | 3 | Key for hydrogen bonding and as a point of attachment for side chains. The nature of the substituent on the amine is critical for modulating potency and selectivity. |

| Methyl Group | 6 | Can influence steric interactions and provide hydrophobic contacts. Its position can affect the orientation of the molecule in the binding pocket. |

| Pentan-2-yl Group | N-substituent | The size, shape, and lipophilicity of this group are crucial for fitting into hydrophobic pockets and can significantly impact binding affinity and pharmacokinetic properties. |

| Pyridine Ring | Core Scaffold | Provides the basic framework for interaction, including hydrogen bonding and aromatic interactions. Substitution patterns on the ring are a primary determinant of target selectivity. |

For many biologically active aminopyridines, the substituent on the amino group is a key determinant of potency and selectivity. The size and branching of the alkyl group can influence how the molecule fits into a binding pocket. The "pentan-2-yl" group in the subject compound provides a degree of steric bulk and lipophilicity that can be critical for achieving high-affinity binding to a specific target. Alterations to this group, such as changing its length, branching, or introducing cyclic moieties, would likely have a significant impact on the compound's biological activity profile.

Lack of Sufficient Data for "this compound"

A thorough review of available scientific literature reveals a significant scarcity of specific research data for the chemical compound This compound . Consequently, it is not possible to generate a detailed and scientifically accurate article focusing on its molecular interactions, biological relevance, molecular geometry, and substituent effects as requested.

Without dedicated research on "this compound," any attempt to construct an article based on the provided outline would lack the necessary detailed research findings and data tables. To maintain scientific accuracy and adhere to the strict content inclusions, the generation of the requested article cannot be fulfilled at this time. Further empirical studies and publications are required to provide the foundational knowledge for such an analysis.

Applications of 6 Methyl N Pentan 2 Yl Pyridin 3 Amine As a Versatile Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Compound Libraries

The 3-aminopyridine (B143674) scaffold, of which 6-methyl-N-(pentan-2-yl)pyridin-3-amine is a derivative, is a foundational starting material for generating libraries of diverse heterocyclic compounds. enamine.net The secondary amine of this specific compound can participate in a wide array of chemical transformations, including condensations, cyclizations, and coupling reactions, to yield more complex ring systems. The presence of the methyl group at the 6-position and the N-(pentan-2-yl) substituent provides chemists with tools to modulate the steric and electronic properties of the resulting molecules, thereby expanding the chemical space that can be explored.

Research into related aminopyridine structures demonstrates their utility in forming fused heterocyclic systems. For instance, aminopyridines can be used to synthesize pyrazolo[3,4-b]pyridine derivatives, a class of compounds with significant biological activity. scirp.org The general synthetic strategy often involves the reaction of the amine group with other bifunctional reagents to construct new rings fused to the original pyridine (B92270) core. The versatility of the aminopyridine precursor allows for the creation of a multitude of heterocyclic cores, which is a critical step in the development of new chemical entities for various applications.

Table 1: Examples of Heterocyclic Systems Derived from Aminopyridine Precursors

| Precursor Type | Reagents & Conditions | Resulting Heterocyclic Core | Reference |

|---|---|---|---|

| Substituted Aminopyridine | Hydrazine Hydrate | Pyrazolo[3,4-b]pyridine | scirp.org |

| 3-Aminopyridine | Furan-2,5-dicarboxylic acid derivatives | Furan-dicarboxamide | mdpi.com |

This table is illustrative of the types of transformations possible with aminopyridine building blocks.

Intermediate in the Development of Advanced Molecular Scaffolds

Beyond its role as a precursor for general heterocyclic libraries, this compound and its core structure, 6-methylpyridin-3-amine, serve as crucial intermediates in the multi-step synthesis of highly complex and targeted molecular scaffolds. These scaffolds often form the central framework of pharmaceutically active compounds.

Patented synthetic routes for potent therapeutics highlight the importance of this structural motif. For example, the 6-methylpyridin-3-yl unit is a key component in the synthesis of intermediates for COX-2 inhibitors. google.com Similarly, related aminopyrimidine structures are central to the synthesis of blockbuster kinase inhibitors like Imatinib and Nilotinib, where a C-N bond formation between a pyrimidine intermediate and an aniline derivative is a critical step. google.com The this compound structure provides a pre-validated fragment that can be incorporated into a larger molecule, with the N-alkyl group serving to fine-tune properties such as solubility and cell permeability.

The development of specific and potent inhibitors for enzymes like phosphoinositide 3-kinases (PI3Ks) also relies on such intermediates. Imidazo[1,2-a]pyridine derivatives, for instance, have been identified as potent PI3Kα inhibitors, demonstrating how the pyridine core can be elaborated into a sophisticated, biologically active scaffold. nih.gov

Table 2: Advanced Molecular Scaffolds Incorporating the 6-Methylpyridin-3-amine Motif

| Intermediate | Synthetic Target Class | Example Scaffold | Therapeutic Area | Reference |

|---|---|---|---|---|

| 6-methylpyridin-3-yl derivative | COX-2 Inhibitors | Ketosulfones | Anti-inflammatory | google.com |

| Pyridin-3-yl-pyrimidin-2-amine derivative | Kinase Inhibitors | Aminopyrimidinyl-phenylamines | Oncology | google.com |

Contribution to Lead Discovery and Optimization in Chemical Biology Research

In the context of chemical biology and drug discovery, this compound is not just a passive building block but an active contributor to the biological profile of a molecule. Each component of its structure can be rationally utilized to enhance the pharmacodynamic and pharmacokinetic properties of a lead compound.

The pyridine ring itself is a common feature in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets like enzymes and receptors. lifechemicals.com The methyl group at the 6-position is a particularly salient feature. The strategic placement of a methyl group—often termed the "magic methyl" effect in medicinal chemistry—can have profound, non-linear impacts on a compound's efficacy. nih.gov It can improve metabolic stability by blocking sites of oxidation, control the conformation of the molecule to favor a bioactive shape, and enhance binding affinity through favorable hydrophobic interactions. nih.gov

The N-(pentan-2-yl) group plays a critical role in the lead optimization phase. By introducing this branched, lipophilic alkyl chain, medicinal chemists can systematically modulate a compound's physicochemical properties. This includes adjusting the lipophilicity (LogP) to achieve optimal absorption, distribution, metabolism, and excretion (ADME) profiles, and modifying the steric bulk to improve selectivity for the intended biological target while avoiding off-target effects. The use of such building blocks allows for the systematic exploration of structure-activity relationships (SAR) to develop safe and effective lead molecules. researchgate.net

Table 3: Structural Features and Their Role in Lead Discovery and Optimization

| Structural Feature | Contribution to Bioactivity and Pharmacokinetics |

|---|---|

| Pyridine Ring | Serves as a bioisostere for a phenyl ring; participates in hydrogen bonding and π-stacking interactions with target proteins. lifechemicals.com |

| 3-Amino Linkage | Provides a key vector for synthetic elaboration and a hydrogen bond donor/acceptor site for target engagement. |

| 6-Methyl Group | Can enhance potency and metabolic stability (the "magic methyl" effect); influences molecular conformation. nih.gov |

| N-(pentan-2-yl) Group | Modulates lipophilicity, solubility, and permeability (ADME properties); provides steric bulk to fine-tune target selectivity. |

Environmental Fate and Degradation Mechanisms of Pyridinamines

Pathways of Environmental Transformation and Biodegradation

The transformation of pyridinamine compounds in the environment can occur through both biological and non-biological pathways. Biodegradation by microorganisms is a primary mechanism for the breakdown of these compounds in soil and water. tandfonline.comnih.gov

Biotic Degradation:

Microorganisms, particularly bacteria, play a crucial role in the degradation of pyridine (B92270) and its derivatives. tandfonline.comnih.gov The biodegradability of these compounds is significantly influenced by the nature and position of substituents on the pyridine ring. tandfonline.com For instance, the transformation rate of pyridine derivatives has been observed to follow a general trend, with pyridine carboxylic acids degrading fastest, followed by mono-hydroxypyridines, methylpyridines, and then aminopyridines. nih.gov

The initial and most critical step in the aerobic biodegradation of many pyridine compounds is hydroxylation, which is the introduction of a hydroxyl (-OH) group onto the pyridine ring. tandfonline.com This step is often catalyzed by mono- or dioxygenase enzymes and can lead to the formation of hydroxylated intermediates. tandfonline.comnih.gov Following hydroxylation, the pyridine ring is typically cleaved, leading to the formation of aliphatic intermediates that can then be mineralized to carbon dioxide, water, and inorganic nitrogen. nih.gov

For aminopyridines, the degradation pathway can also involve the formation of dihydroxypyridine intermediates. For example, the degradation of 4-aminopyridine (B3432731) has been proposed to proceed through the formation of 3,4-dihydroxypyridine. researchgate.net

Abiotic Degradation:

Abiotic degradation processes, such as photolysis (degradation by light), can also contribute to the transformation of pyridinamines in the environment, particularly in aquatic systems and on soil surfaces. tandfonline.com The rate of photodecomposition can be influenced by the presence of other substances in the water. tandfonline.com Hydrolysis, the reaction with water, is another potential abiotic degradation pathway, although its significance can vary depending on the specific structure of the pyridinamine and the environmental conditions. rsc.orgnih.gov

Metabolite Identification and Characterization in Environmental Systems

The identification of metabolites is crucial for understanding the complete degradation pathway of a compound and for assessing the potential environmental impact of its transformation products. While specific metabolites for "6-methyl-N-(pentan-2-yl)pyridin-3-amine" have not been documented, studies on related compounds provide insights into the types of metabolites that could be formed.

As mentioned, hydroxylated pyridines are common intermediates in the biodegradation of pyridine derivatives. tandfonline.com For example, in the degradation of 2-picoline (2-methylpyridine), hydroxylated derivatives have been identified as intermediate metabolites. researchgate.net The degradation of 4-aminopyridine is suggested to produce formate (B1220265) and 3,4-dihydroxypyridine. researchgate.net

Further degradation of these initial metabolites can lead to ring cleavage and the formation of simpler aliphatic compounds. The complete mineralization of the pyridine ring ultimately results in the formation of inorganic products. nih.gov

A summary of potential degradation pathways and metabolites for pyridinamine compounds, based on available literature for related structures, is presented in the table below.

| Process | Potential Intermediates/Metabolites | Influencing Factors |

| Biodegradation | Hydroxylated pyridinamines, Dihydroxypyridines, Aliphatic acids, Formate | Microbial population, Oxygen availability, Presence of other organic matter, Temperature, pH |

| Photodegradation | Oxidized and fragmented pyridine derivatives | Light intensity, Wavelength, Presence of photosensitizers in water |

| Hydrolysis | Potentially hydroxylated pyridines (depending on structure and conditions) | pH, Temperature |

Factors Influencing Environmental Persistence and Mobility

The persistence and mobility of pyridinamines in the environment are governed by a combination of their chemical properties and the characteristics of the environmental matrix (e.g., soil, water).

Persistence:

The persistence of a compound refers to the length of time it remains in the environment before being broken down. The persistence of pyridinamines is influenced by their susceptibility to biodegradation and abiotic degradation processes. The presence of alkyl and amino substituents on the pyridine ring can affect the rate of degradation. tandfonline.comnih.gov While some pyridines are readily degraded in soil, others, particularly certain alkylpyridines, may exhibit greater persistence. tandfonline.comresearchgate.net A screening assessment of poly alkyl pyridines suggested they are not expected to degrade quickly and are considered persistent in air, water, soil, and sediments. canada.ca

Mobility:

The mobility of pyridinamines in soil is largely controlled by sorption processes, which involve the binding of the compound to soil particles. The extent of sorption is influenced by soil properties such as organic matter content, clay content, and pH. nih.govmdpi.comusda.gov

Aminopyridines, being basic compounds, can become protonated in acidic to neutral soils, forming positively charged ions (aminopyridinium ions). These cations can then be adsorbed to negatively charged sites on clay minerals and organic matter through cation exchange. nih.gov This sorption can reduce the mobility of aminopyridines in soil and limit their potential to leach into groundwater. The sorption of aminopyridines has been shown to be higher at lower pH values. nih.gov

The presence of alkyl groups can also influence mobility. Generally, increasing the alkyl chain length can lead to increased sorption to soil organic matter, thereby reducing mobility. mdpi.com Neonicotinoid insecticides, which contain a substituted pyridine ring, generally exhibit low to moderate adsorption in soil, which can increase their potential for leaching. mdpi.com

The table below summarizes the key factors affecting the environmental persistence and mobility of pyridinamine compounds.

| Factor | Influence on Persistence | Influence on Mobility |

| Biodegradation | Decreases persistence | Indirectly affects mobility by transforming the parent compound |

| Photodegradation | Decreases persistence, particularly in surface waters and on soil | Indirectly affects mobility |

| Soil Organic Matter | Can either increase or decrease persistence depending on bioavailability | Generally decreases mobility due to sorption |

| Soil Clay Content | Can increase persistence by protecting the compound from microbial attack | Decreases mobility through sorption, especially for cationic forms |

| Soil pH | Can influence rates of both biotic and abiotic degradation | Significantly affects mobility of aminopyridines by influencing their charge and sorption |

| Chemical Structure | Substituents on the pyridine ring can significantly alter degradation rates and sorption characteristics | The nature of the amino and alkyl groups will influence water solubility and sorption potential |

Future Perspectives in Research on 6 Methyl N Pentan 2 Yl Pyridin 3 Amine

Development of Sustainable and Green Synthetic Methodologies

Traditional synthetic routes for pyridine (B92270) derivatives often involve hazardous reagents and generate significant waste, prompting the shift towards more environmentally benign methods. rasayanjournal.co.in Future research on the synthesis of 6-methyl-N-(pentan-2-yl)pyridin-3-amine will likely focus on the principles of green chemistry to enhance efficiency and sustainability. rasayanjournal.co.inresearchgate.net

Key areas of development include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and reduce the formation of byproducts in the synthesis of various pyridine derivatives. rasayanjournal.co.innih.gov Applying microwave irradiation to the synthesis of this compound could lead to a more energy-efficient and rapid production process. nih.gov

Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to synthesizing complex molecules in a single step from three or more reactants, minimizing waste and improving atom economy. rasayanjournal.co.in Designing a one-pot MCR for this compound would represent a significant advancement in its sustainable production.

Green Catalysts and Solvents: The use of reusable and non-toxic catalysts, along with environmentally friendly solvents like ionic liquids or even solvent-free conditions, is a critical aspect of green synthesis. citedrive.comrasayanjournal.co.inresearchgate.net Research into identifying suitable green catalysts and solvent systems will be crucial for the eco-friendly synthesis of this compound.

| Green Synthesis Technique | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, reduced energy consumption. rasayanjournal.co.innih.gov |

| Multicomponent Reactions | Increased efficiency, reduced waste, simplified purification. rasayanjournal.co.in |

| Green Catalysts | Reusability, lower toxicity, improved selectivity. researchgate.net |

| Environmentally Friendly Solvents | Reduced environmental impact, safer handling. rasayanjournal.co.in |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The ability to monitor chemical reactions in real-time is essential for optimizing reaction conditions, ensuring product quality, and enhancing safety. Future research could focus on developing advanced spectroscopic probes based on the this compound scaffold or for monitoring its synthesis. Pyridine derivatives have been successfully utilized as fluorescent molecular probes for detecting various analytes. researchgate.netmdpi.commdpi.com

The development of a fluorescent probe derived from this compound could enable in-situ monitoring of its own formation. Changes in the fluorescence spectrum could correlate with the consumption of reactants and the formation of the product, providing valuable kinetic data. Furthermore, spectroscopic techniques such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are fundamental for the characterization of pyridine derivatives and would be essential in monitoring the progress of the synthesis. nih.govsemanticscholar.org

Integration of Machine Learning in Computational Chemistry for Predictive Design

Computational chemistry and machine learning are revolutionizing the field of drug discovery and materials science by enabling the predictive design of molecules with desired properties. researchgate.netacs.org For this compound, these computational tools can be leveraged to:

Predict Biological Activity: Machine learning models can be trained on existing data for similar pyridine derivatives to predict the potential biological activities of new analogues of this compound. rsc.orgmdpi.com This can help in prioritizing the synthesis of compounds with the highest therapeutic potential.

Optimize Molecular Properties: Computational methods can be used to predict various physicochemical properties, such as solubility, stability, and binding affinity to biological targets. semanticscholar.orgnih.gov This allows for the in-silico optimization of the molecular structure before undertaking synthetic efforts.

Design Novel Analogues: By understanding the structure-activity relationships, machine learning algorithms can propose novel analogues of this compound with enhanced properties. mdpi.commdpi.com This accelerates the discovery of new and improved compounds.

| Computational Approach | Application in Research of this compound |

| Machine Learning | Predicting biological activity and ADME properties of new analogues. researchgate.netresearchgate.net |

| Molecular Docking | Simulating the interaction with biological targets to guide drug design. semanticscholar.orgnih.gov |

| Quantum Mechanics | Calculating electronic properties to understand reactivity and stability. acs.org |

Exploration of Novel Supramolecular Assemblies and Material Applications

The ability of pyridine derivatives to form ordered supramolecular structures through non-covalent interactions makes them attractive building blocks for new materials. mdpi.comoup.com The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, leading to the formation of diverse assemblies. acs.orgrsc.org

Future research on this compound could explore its potential in:

Crystal Engineering: By systematically studying the intermolecular interactions, it may be possible to design and synthesize crystalline materials with specific architectures and properties. Halogen bonding is another interaction that can be exploited to guide the assembly of pyridine derivatives. acs.org

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen can act as a ligand to coordinate with metal ions, forming coordination polymers or MOFs. mdpi.comoup.com These materials have potential applications in gas storage, catalysis, and sensing.

Sensors: The interaction of the pyridine derivative with specific analytes, such as metal ions, can lead to a detectable change in its optical or electronic properties, forming the basis for chemical sensors. mdpi.comnih.gov

The exploration of these future research avenues will undoubtedly unlock the full potential of this compound, paving the way for new discoveries in sustainable chemistry, analytical science, and materials engineering.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methyl-N-(pentan-2-yl)pyridin-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination, a common approach for secondary amines. For instance, reacting 6-methylpyridin-3-amine with pentan-2-one in the presence of reducing agents like sodium cyanoborohydride or catalytic hydrogenation (e.g., Pd/C, H₂) under controlled pH (e.g., buffered conditions) can yield the target compound. Solvent choice (e.g., methanol or THF) and temperature (room temp. vs. reflux) significantly affect reaction efficiency. Evidence from analogous pyridine derivatives suggests optimizing stoichiometry (1:1.2 molar ratio of amine to ketone) improves yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR : Peaks at δ ~2.3 ppm (methyl group on pyridine), δ ~1.2–1.6 ppm (pentan-2-yl chain), and δ ~3.4 ppm (N–CH– resonance) confirm structure.

- ¹³C NMR : Signals for pyridine carbons (~120–150 ppm), aliphatic carbons (~20–40 ppm), and the amine-bearing carbon (~50–60 ppm).

- Mass Spectrometry (MS) : ESI-MS or GC-MS can verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~179) and fragmentation patterns. IR spectroscopy further validates N–H stretches (~3300 cm⁻¹) .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

- Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in alcohols (e.g., methanol, ethanol) due to its pyridine and amine moieties. Aqueous solubility is limited but can be enhanced via protonation (e.g., using HCl to form a hydrochloride salt). Solubility tests should precede biological assays to avoid precipitation artifacts. For chromatography, reverse-phase HPLC with acetonitrile/water gradients is recommended .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of producing this compound?

- Methodological Answer : Microwave irradiation reduces reaction times from hours to minutes by enhancing kinetic energy and reducing side reactions. For example, a protocol adapted from pyridine derivatives involves heating the amine and ketone in a sealed vessel at 100–120°C for 10–15 minutes with a catalytic amount of acetic acid. Yields increase by ~20% compared to conventional heating, with reduced byproduct formation. Real-time monitoring via FT-IR or Raman spectroscopy ensures reaction completion .

Q. How do structural modifications (e.g., halogenation) of the pyridine ring alter biological activity, and what analytical tools validate these changes?

- Methodological Answer : Introducing halogens (e.g., Cl at the 2-position) enhances lipophilicity and receptor binding affinity. Post-synthetic modifications via electrophilic substitution (e.g., using N-chlorosuccinimide in DCM) require careful control of equivalents to avoid overhalogenation. High-resolution mass spectrometry (HRMS) and X-ray crystallography confirm structural integrity. Comparative bioactivity assays (e.g., enzyme inhibition) using the parent compound and derivatives reveal structure-activity relationships .

Q. What computational strategies are effective for predicting the reactivity and stability of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions like hydrogenation or oxidation. Molecular dynamics simulations predict solvent interactions and degradation pathways. For catalytic applications (e.g., in organocatalysis), docking studies with enzymes (e.g., using AutoDock Vina) identify potential binding sites. Experimental validation via kinetic profiling (e.g., Arrhenius plots) bridges computational and empirical data .

Q. How can contradictory data in solubility or bioactivity studies be resolved?

- Methodological Answer : Contradictions often arise from impurities or polymorphic forms. Purify the compound via recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, 5% MeOH in DCM). For bioactivity discrepancies, standardize assay conditions (e.g., cell line viability, incubation time) and use internal controls. Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. fluorescence assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.